Cas no 159222-57-8 (Benzenamine,2-[5-[4-(1,1-dimethylethyl)phenyl]-1,3,4-oxadiazol-2-yl]-)
159222-57-8 structure
Product Name:Benzenamine,2-[5-[4-(1,1-dimethylethyl)phenyl]-1,3,4-oxadiazol-2-yl]-
Numero CAS:159222-57-8
MF:C18H19N3O
MW:293.362963914871
CID:109145
PubChem ID:2799937
Update Time:2025-06-07
Benzenamine,2-[5-[4-(1,1-dimethylethyl)phenyl]-1,3,4-oxadiazol-2-yl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine,2-[5-[4-(1,1-dimethylethyl)phenyl]-1,3,4-oxadiazol-2-yl]-
- 2-{5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}aniline
- 2-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline
- 2-(2-AMINOPHENYL)-5-(4-(TERT-BUTYL)PHENYL)-1,3,4-OXADIAZOLE
- 2-[5-(4-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-yl]-phenylamine
- IDI1_012054
- HMS1432O07
- 2-(5-(4-(tert-Butyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline
- CHEMBL197502
- BDBM22221
- DTXSID30384123
- CCG-236382
- 1,3,4-oxadiazole based compound, 5
- Oprea1_244357
- 159222-57-8
- Maybridge3_000667
-
- Inchi: 1S/C18H19N3O/c1-18(2,3)13-10-8-12(9-11-13)16-20-21-17(22-16)14-6-4-5-7-15(14)19/h4-11H,19H2,1-3H3
- Chiave InChI: ORSLEBNPFFMHND-UHFFFAOYSA-N
- Sorrisi: O1C(C2C=CC=CC=2N)=NN=C1C1C=CC(=CC=1)C(C)(C)C
Proprietà calcolate
- Massa esatta: 293.15297
- Massa monoisotopica: 293.152812238g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 22
- Conta legami ruotabili: 3
- Complessità: 360
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.1
- Superficie polare topologica: 64.9Ų
Proprietà sperimentali
- PSA: 64.94
Benzenamine,2-[5-[4-(1,1-dimethylethyl)phenyl]-1,3,4-oxadiazol-2-yl]- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM506844-1g |
2-(5-(4-(tert-Butyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline |
159222-57-8 | 97% | 1g |
$480 | 2023-02-17 |
Benzenamine,2-[5-[4-(1,1-dimethylethyl)phenyl]-1,3,4-oxadiazol-2-yl]- Letteratura correlata
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
159222-57-8 (Benzenamine,2-[5-[4-(1,1-dimethylethyl)phenyl]-1,3,4-oxadiazol-2-yl]-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti